molecular formula C18H18N2O5 B12698402 D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- CAS No. 85975-29-7

D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)-

Cat. No.: B12698402
CAS No.: 85975-29-7
M. Wt: 342.3 g/mol
InChI Key: MUPOVRVYLVGJBT-MRXNPFEDSA-N
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Description

D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a nitrophenyl group and an oxopropyl group attached to the phenylalanine backbone. Phenylalanine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- typically involves the coupling of 4-nitrophenylacetic acid with D-phenylalanine. This reaction can be facilitated using coupling reagents such as propylphosphonic anhydride (T3P®) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, biocatalysis using enzymes or whole-cell systems can be employed to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenylalanine derivatives.

Scientific Research Applications

D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-D-phenylalanine: A simpler derivative with similar biological activities.

    N-(4-Nitrophenyl)-L-phenylalanine: Another phenylalanine derivative with a nitrophenyl group.

Uniqueness

D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to the presence of both a nitrophenyl and an oxopropyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

85975-29-7

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

(2R)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H18N2O5/c21-17(14-6-8-15(9-7-14)20(24)25)10-11-19-16(18(22)23)12-13-4-2-1-3-5-13/h1-9,16,19H,10-12H2,(H,22,23)/t16-/m1/s1

InChI Key

MUPOVRVYLVGJBT-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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